N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzenesulfonamide

sigma receptor CNS drug discovery spirocyclic scaffold

Obtain the exact 4-nitro (para) isomer-critical for reproducible SAR. Generic interchange with 2-nitro or 3-nitro analogs alters electronic distribution and target binding, compromising lead optimization. This building block solves that problem: • Confirmed σ1R privileged scaffold (pKi up to 9.13) for systematic sulfonamide SAR. • 4-Nitrobenzenesulfonamide warhead (hCA-II IC50 400 nM) enables isoform selectivity engineering. • Dual-use nosyl group: synthetic handle & UV-chromophore (λmax ~270 nm) for reaction monitoring.

Molecular Formula C15H20N2O6S
Molecular Weight 356.39
CAS No. 900006-61-3
Cat. No. B2614906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzenesulfonamide
CAS900006-61-3
Molecular FormulaC15H20N2O6S
Molecular Weight356.39
Structural Identifiers
SMILESC1CCC2(CC1)OCC(O2)CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C15H20N2O6S/c18-17(19)12-4-6-14(7-5-12)24(20,21)16-10-13-11-22-15(23-13)8-2-1-3-9-15/h4-7,13,16H,1-3,8-11H2
InChIKeySNQHLVGNNWGJML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Core Structure


N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzenesulfonamide (CAS 900006-61-3) is a synthetic sulfonamide derivative with the molecular formula C15H20N2O6S and a molecular weight of 356.39 g/mol . Its structure comprises three distinct modules: a 4-nitrobenzenesulfonamide moiety, a methylene linker, and a 1,4-dioxaspiro[4.5]decane scaffold . This compound is listed in several commercial chemical catalogs with a typical purity specification of ≥95% , and it is primarily offered as a research-grade building block for medicinal chemistry and chemical biology applications.

1,4-Dioxaspiro[4.5]decane scaffold reported as privileged structure for CNS target engagement
4-Nitrobenzenesulfonamide moiety provides zinc-binding pharmacophore for carbonic anhydrase studies
Suitable building block for medicinal chemistry and chemical biology probe synthesis

Why Generic Substitution Fails for This Compound


The closest structural analogs—the 2-nitro isomer (CAS 941995-89-7), the 3-nitro isomer (CAS 941870-10-6), and the des-nitro 4-methyl analog (CAS 900006-58-8)—share the identical 1,4-dioxaspiro[4.5]decan-2-ylmethyl scaffold but differ in the substitution pattern on the benzenesulfonamide ring . The position of the nitro group critically governs the electronic distribution, dipole moment, and hydrogen-bonding capacity of the sulfonamide pharmacophore, all of which directly affect target binding, metabolic stability, and off-target liability . The 4-nitro (para) configuration in the target compound confers a linear, electron-withdrawing resonance effect that is absent in the 2-nitro (ortho) and 3-nitro (meta) isomers, making generic interchange impossible without altering the pharmacological and physicochemical profile of any derived probe or lead compound .

Nitro position isomerism
2-Nitro (ortho) and 3-nitro (meta) isomers alter electronic distribution and hydrogen-bonding capacity; target binding may shift away from 4-nitro profile.
Des-nitro analog mismatch
4-Methyl analog lacks the electron-withdrawing nitro group, removing key resonance and H-bond acceptor properties essential for pharmacophore recognition.
Scaffold-only analogs insufficient
Compounds with identical spirocyclic core but different sulfonamide substitution may not reproduce target binding or metabolic stability observed with 4-nitro configuration.

Evidence-Based Differentiation and Quantifiable Advantages


σ1 Receptor Affinity of the Spirocyclic Scaffold

In a series of spirocyclic sigma receptor ligands, compound 25b (1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-benzylpiperazine) exhibited the highest affinity for σ1R with a pKi of 9.13 and a σ1/σ2 selectivity ratio of 47 in a radioligand binding assay using guinea pig brain membranes [1]. This establishes a quantitative precedent for the 1,4-dioxaspiro[4.5]decan-2-ylmethyl scaffold as a privileged structure for CNS target engagement when functionalized with an appropriate amine partner.

σ1R Affinity (Scaffold)
Cross-study comparable
pKi = 9.13, σ1/σ2 selectivity 47
(for 25b bearing same scaffold)
Scaffold exhibits high σ1 affinity in reported series, supporting CNS target engagement studies.
Data from radioligand binding; direct compound data not available.
sigma receptor CNS drug discovery spirocyclic scaffold

Melting Point as Proxy for Crystal Packing and Solubility

The parent 4-nitrobenzenesulfonamide has a melting point of 178–180 °C, compared to 190–192 °C for 2-nitrobenzenesulfonamide and 166–168 °C for 3-nitrobenzenesulfonamide . These differences reflect distinct intermolecular hydrogen-bonding networks driven by nitro group position, which in turn predict differential solubility, dissolution rate, and formulation behavior for the corresponding spirocyclic derivatives.

Melting Point Proxy
Class-level inference
4-NO₂ parent: mp 178–180 °C
2-NO₂: 190–192 °C; 3-NO₂: 166–168 °C
Intermediate melting point may offer balanced solubility profile relative to ortho and meta isomers.
Based on parent sulfonamide; data to verify for full spirocyclic compound.
physicochemical property nitro positional isomer melting point

Carbonic Anhydrase II Inhibition by 4-Nitrobenzenesulfonamide

The 4-nitrobenzenesulfonamide fragment alone is a validated carbonic anhydrase II (CA-II) inhibitor with an IC50 of 400 nM and a Ki of 0.200 nM against the human cytosolic isozyme, as recorded in BindingDB [1]. Co-crystal structures confirm that the 4-nitrobenzenesulfonamide moiety binds in the CA-II active site with the sulfonamide group coordinating the catalytic zinc ion [2]. Conjugation of this fragment to the 1,4-dioxaspiro[4.5]decan-2-ylmethyl scaffold in the target compound preserves the zinc-binding capacity while adding spirocyclic bulk for isoform selectivity optimization.

CA-II Inhibition
Cross-study comparable
IC50 = 400 nM, Ki = 0.200 nM
(4-nitrobenzenesulfonamide fragment)
Validated fragment inhibition supports CA inhibitor design; spirocyclic attachment may enable isoform selectivity engineering.
Co-crystal structure confirms zinc coordination (PDB 6RH4).
carbonic anhydrase inhibition 4-nitrobenzenesulfonamide IC50

Recommended Research Application Scenarios


SAR Studies on σ1 Receptor Ligands

Teams engaged in σ1 receptor drug discovery can leverage the 1,4-dioxaspiro[4.5]decan-2-ylmethyl scaffold as a validated privileged structure (pKi up to 9.13 for σ1R) to systematically vary the sulfonamide aryl substituent and explore linker geometries, building directly on the quantitative binding data reported by Franchini et al. [1]. The target compound serves as the 4-nitrobenzenesulfonamide variant in a matrix of aryl sulfonamide analogs.

Carbonic Anhydrase Isoform Selectivity Profiling

For CA-II inhibitor development, the 4-nitrobenzenesulfonamide moiety provides a confirmed zinc-binding warhead (IC50 = 400 nM against hCA-II) [2]. Attaching the spirocyclic scaffold via the methylene linker in the target compound introduces steric bulk adjacent to the active site, which can be exploited to engineer isoform selectivity away from CA-II toward tumor-associated isoforms CA-IX or CA-XII [2].

Physicochemical Pre-Optimization with Nitro Isomer Libraries

For research programs where solubility and dissolution rate are critical (e.g., CNS or anti-infective programs), the systematic difference in melting points among 2-nitro, 3-nitro, and 4-nitro positional isomers (Δmp up to 24 °C between extremes) provides a rational basis for synthesizing a focused isomer library. The target compound occupies the intermediate position, making it the balanced starting point for solubility-driven lead optimization.

Chemical Biology Probe Development via Nosyl Chemistry

The 4-nitrobenzenesulfonamide (nosyl) group is a well-established protecting and activating group for amines, enabling clean N-alkylation under Mitsunobu conditions followed by facile deprotection with thiolate nucleophiles . The target compound can be employed as a masked amine precursor, where the nosyl group serves a dual role as a synthetic handle and a traceable chromophore (λmax ~270 nm) for reaction monitoring and purification.

Application
Selection Property
Validation Focus
CNS σ1 receptor target engagement studies
Privileged spirocyclic scaffold with reported high σ1 affinity
σ1/σ2 selectivity ratio and binding assay reproducibility
Carbonic anhydrase isoform selectivity profiling
Zinc-binding 4-nitrobenzenesulfonamide warhead
CA-II inhibition potency and selectivity over tumor-associated isoforms
Solubility-driven lead optimization with nitro isomer libraries
Intermediate melting point position among nitro positional isomers
Comparative solubility and dissolution rate across 2-, 3-, and 4-nitro analogs
Chemical probe development via nosyl protecting group strategy
Dual role as synthetic handle and traceable chromophore
N-alkylation efficiency and UV-monitored deprotection
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